4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
918639-57-3 |
|---|---|
Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) tetradecanoate |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22(25)27-23-19-15-13-14-16-20(19)26-18-21(23)24/h13-16H,2-12,17-18H2,1H3 |
InChI Key |
PBMAWYUPYSRISD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde derivatives with long-chain fatty acids in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
- **Reduction
Oxidation: Potassium permanganate in an acidic medium.
Biological Activity
4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and anti-inflammatory treatments.
- Molecular Formula : C22H33NO4
- Molecular Weight : 375.5 g/mol
- CAS Number : 918639-57-3
- Physical State : Solid
Anticancer Properties
Research indicates that benzoxazinones exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
Benzoxazinones have also been studied for their anti-inflammatory effects. The compound this compound has shown promise in reducing inflammation markers in vitro. For instance, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures.
Case Studies
- Breast Cancer Study : In a controlled experiment, this compound was administered to breast cancer cell lines. Results indicated a significant reduction in cell viability and increased markers of apoptosis compared to control groups, suggesting its potential as a therapeutic agent against breast cancer.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It affects the expression and release of various cytokines involved in inflammatory processes.
Safety and Toxicity
While preliminary studies suggest beneficial effects, safety assessments are crucial. The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Benzoxazinone Derivatives
Key Observations:
- Substituent Position : Antifungal activity in compound 4e (methyl and propyl groups at C7/C2) highlights the importance of alkyl chain length and position . Cytotoxicity in Acanthosides A-D correlates with benzoyl/glycosyl modifications, suggesting substituent polarity influences target specificity .
Antimicrobial and Antifungal Activity
- Propanolamine Derivatives: 2H-1,4-benzoxazin-3(4H)-ones with propanolamine moieties exhibit broad-spectrum activity against plant pathogens (e.g., Xanthomonas oryzae, IC₅₀: 12–45 μM) .
- Halogenated Derivatives : Chlorine or fluorine substitution (e.g., 7-chloro derivatives in ) enhances antifungal potency against Aspergillus niger (MIC: <10 μg/mL) .
Cytotoxic Activity
- Acanthosides A-D: These benzoxazolinone derivatives exhibit selective cytotoxicity against HepG2 (IC₅₀: 7.8 μM) and HeLa cells, attributed to benzoyl group interactions with cellular kinases .
- Glucosylated Derivatives: Compounds like (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one () may improve water solubility but reduce cytotoxicity compared to non-glycosylated analogs .
Physicochemical Data
Table 2: Physicochemical Comparison of Select Derivatives
Key Trends:
- Stability: Benzoxazinones with electron-withdrawing groups (e.g., sulfonyl in ) may exhibit enhanced metabolic stability compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
